

Technical Monograph: DBCO-PEG4-Acid Architecture & Application

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Compound of Interest

Compound Name: DBCO-PEG4-acid

Cat. No.: B606961

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Executive Summary

DBCO-PEG4-acid (Dibenzocyclooctyne-PEG4-carboxylic acid) is a premier heterobifunctional linker used in bioorthogonal chemistry. It bridges the gap between biological stability and chemical reactivity, facilitating Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)—commonly known as "copper-free click chemistry."

This guide deconstructs the molecule's architecture, details its kinetic advantages over copper-catalyzed alternatives, and provides a self-validating protocol for its application in Antibody-Drug Conjugate (ADC) and proteomic workflows.

Structural Anatomy & Chemical Specifications

The efficacy of **DBCO-PEG4-acid** lies in its modular design. It is not merely a connector but a functional system composed of three distinct domains, each serving a critical physicochemical role.

The Three Functional Domains

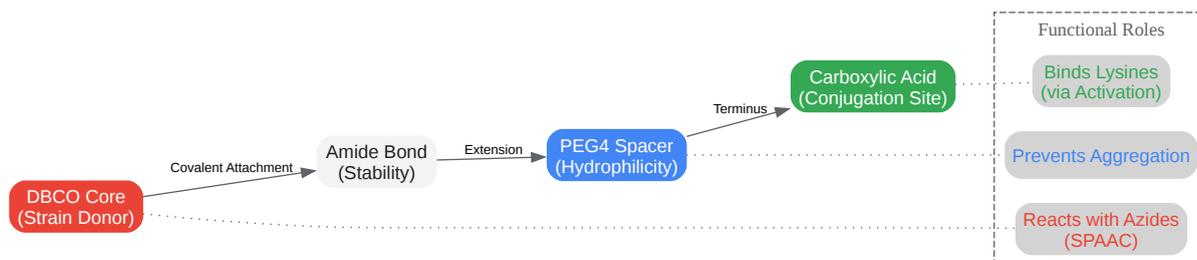
- The Click Handle (DBCO): An aza-dibenzocyclooctyne core.^{[1][2]} The eight-membered ring is forced into a strained conformation (bond angle distortion), creating high potential energy (~18 kcal/mol of ring strain). This strain drives the reaction with azides without the need for toxic copper catalysts.^{[1][2]}

- The Solubility Spacer (PEG4): A tetra-ethylene glycol chain. This hydrophilic bridge (approx. 16–20 Å length) prevents the hydrophobic DBCO moiety from inducing aggregation in the target protein, a common failure point in ADC development.
- The Conjugation Handle (Carboxylic Acid): A terminal propionic acid group. This moiety is chemically inert until activated, allowing for controlled conjugation to primary amines (via EDC/NHS activation) or hydroxyls.

Physicochemical Data Table

Property	Specification
Chemical Name	Dibenzocyclooctyne-PEG4-acid
CAS Number	1537170-85-6
Molecular Formula	C ₃₀ H ₃₆ N ₂ O ₈
Molecular Weight	552.62 g/mol
Solubility	DMSO, DMF, DCM (Limited solubility in water unless pH adjusted)
Absorbance	at 309 nm ()
Purity Standard	>95% (HPLC)
Storage	-20°C, Desiccated, Protected from light

Structural Visualization (DOT)



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Caption: Modular breakdown of **DBCO-PEG4-acid** showing the functional role of each chemical domain.

Mechanistic Principles

The SPAAC Mechanism

Unlike the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which requires a cytotoxic Cu(I) catalyst, SPAAC relies on ring strain. The bond angles of the alkyne in the cyclooctyne ring are compressed to $\sim 160^\circ$ (vs. the linear 180° of unstrained alkynes). This deformation raises the ground state energy of the alkyne, significantly lowering the activation energy required to react with an azide.

- Kinetics: Second-order rate constants (

) typically range from 0.3 to $1.0 \text{ M}^{-1}\text{s}^{-1}$. While slower than CuAAC, it is bioorthogonal and non-toxic to live cells.

Activation Chemistry

The "Acid" terminus is not spontaneously reactive. To conjugate it to a biomolecule (e.g., an antibody), it must first be converted into an active ester.

- Activation: Reacting the acid with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide) creates a semi-stable NHS-ester.
- Amidation: The NHS-ester undergoes nucleophilic attack by primary amines (e.g., Lysine -amines) on the protein, forming a stable amide bond.

Experimental Protocol: The Self-Validating System

Expertise Note: Many protocols fail because users assume conjugation occurred without verification. This workflow uses the intrinsic absorbance of DBCO at 309 nm as a built-in quality control (QC) step.

Reagents Required:

- **DBCO-PEG4-acid** (10 mM in DMSO)[3][4]
- EDC and NHS (Freshly prepared in MES buffer)
- Target Protein (e.g., IgG) in PBS (pH 7.4)
- Desalting Columns (MWCO 7k)

Step 1: In-Situ Activation (If not using pre-activated ester)

Note: If you purchased DBCO-PEG4-NHS ester, skip to Step 2.

- Dissolve **DBCO-PEG4-acid** in dry DMSO.[2][3]
- Add 1.2 equivalents of EDC and 1.2 equivalents of NHS.
- Incubate for 15–30 minutes at room temperature. Critical: Do not leave overnight; the active ester hydrolyzes.

Step 2: Bioconjugation[1][4][6]

- Buffer Exchange: Ensure protein is in an amine-free buffer (PBS, pH 7.2–7.5). Avoid Tris or Glycine (they compete for the reaction).[4]
- Mixing: Add the activated DBCO reagent to the protein solution.
 - Ratio: Use 5–20 molar excess of DBCO for antibodies (aiming for DOL 2–4).
 - Solvent: Keep final DMSO concentration <10% to prevent protein denaturation.
- Incubation: 1 hour at Room Temperature or 4 hours at 4°C.

Step 3: Purification & Self-Validation (The "Trust" Step)

- Purify: Remove unreacted DBCO using a desalting column (e.g., Zeba Spin or PD-10) equilibrated with PBS.
- Quantify: Measure Absorbance at 280 nm () and 309 nm ().
- Calculate Degree of Labeling (DOL): The DBCO moiety absorbs at 280 nm as well, so you must correct the protein absorbance.

(Where CF is the correction factor for DBCO, typically ~1.1)

(Where

) [5]

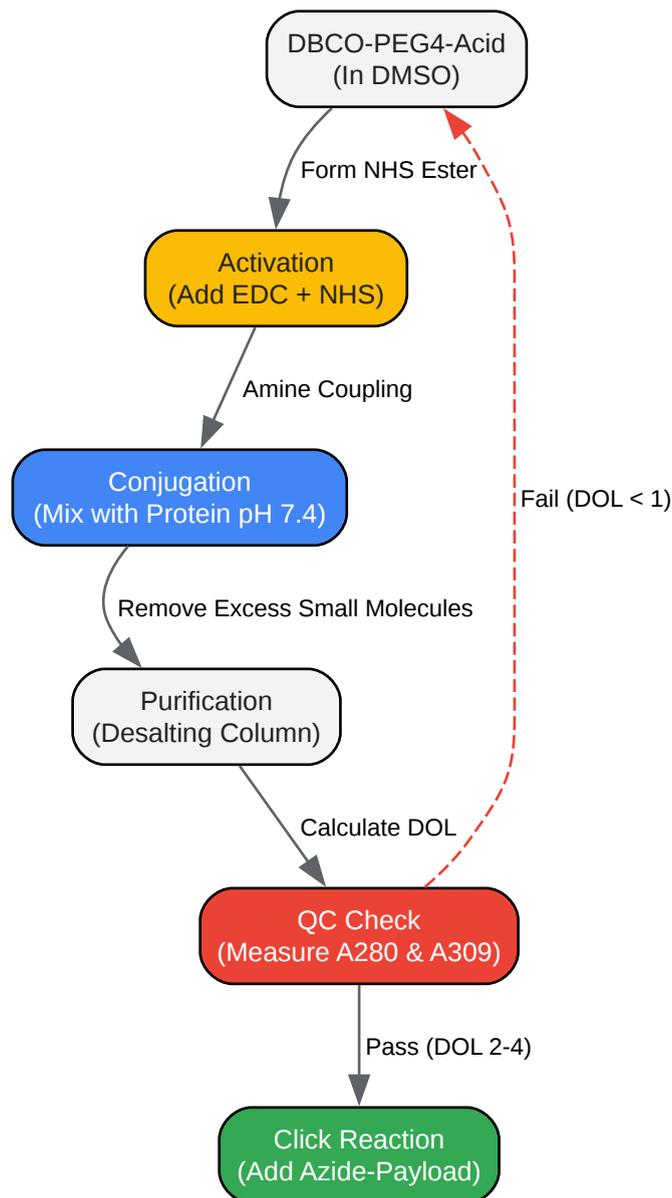
Pass Criteria: If DOL < 1.0, the activation failed or the protein was too dilute. If DOL > 8.0, precipitation risk is high.

Step 4: The Click Reaction

- Add the Azide-labeled payload (fluorophore, drug, etc.) to the DBCO-labeled protein.
- Incubate 2–4 hours at room temperature. No catalyst needed.[2][6]

- Validate via SDS-PAGE (mass shift) or LC-MS.

Workflow Visualization (DOT)



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Caption: Step-by-step workflow for converting **DBCO-PEG4-acid** into a bioconjugate, featuring a critical QC loop.

Applications in Drug Development[8]

Antibody-Drug Conjugates (ADCs)

DBCO-PEG4-acid is standard in "site-specific" ADC generation. By engineering antibodies with non-natural amino acids (containing azides) or using enzymatic remodeling (glycan engineering), researchers use this linker to attach cytotoxic payloads (like MMAE or DM1) without disrupting the antibody's binding affinity. The PEG4 spacer is crucial here; hydrophobic linkers often cause the ADC to be cleared rapidly by the liver, whereas PEG4 masks this hydrophobicity.

PROTACs (Proteolysis Targeting Chimeras)

In PROTAC design, the linker length and composition determine the ternary complex stability.

DBCO-PEG4-acid provides a rigid-yet-flexible connector to join an E3 ligase ligand to a protein of interest (POI) ligand, enabling the "click" assembly of diverse PROTAC libraries for screening.

References

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